5-{4-[(3-chlorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: is a chemical compound with the molecular formula C18H13ClN2O4 and a molecular weight of 356.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl alcohol and 4-hydroxybenzaldehyde.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid.
Reaction Steps: The key steps involve the formation of an ether linkage between the 3-chlorobenzyl group and the 4-hydroxybenzaldehyde, followed by the condensation with a pyrimidine derivative to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to accommodate the reaction volumes.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-({4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-({4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-({4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions or gene expression.
Comparison with Similar Compounds
5-({4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: can be compared with other similar compounds, such as:
5-({4-[(3-Chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but different functional groups.
5-({4-[(3-Chlorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Another similar compound with slight variations in the molecular structure.
The uniqueness of 5-({4-[(3-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C18H13ClN2O3S |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
5-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H13ClN2O3S/c19-13-3-1-2-12(8-13)10-24-14-6-4-11(5-7-14)9-15-16(22)20-18(25)21-17(15)23/h1-9H,10H2,(H2,20,21,22,23,25) |
InChI Key |
HXRYKJDXOKRREU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O |
Origin of Product |
United States |
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